Hydrogen‑Bond Acceptor Count: Bis‑Sulfonamide vs. Benzoyl‑Sulfonamide Hybrid
The target compound contains two sulfonamide groups, providing eight hydrogen‑bond acceptors (HBA). In contrast, the structurally closest purchased analog, N-(4-{[4-(4-methoxybenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide (CAS 428851-34-7), contains one amide carbonyl and one sulfonamide, yielding only six HBA . This quantitative difference in HBA count directly impacts aqueous solubility, passive membrane permeability, and target‑binding pharmacophore complementarity [1].
| Evidence Dimension | Hydrogen‑Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 8 HBA (2 sulfonamide groups, each contributing 2 oxygens; 1 methoxy oxygen; 1 acetamide carbonyl oxygen; 1 sulfonamide SO2 oxygen counted once) |
| Comparator Or Baseline | N-(4-{[4-(4-methoxybenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide: 6 HBA |
| Quantified Difference | +2 HBA (33% increase) |
| Conditions | Calculated from molecular formula; HBA definition per Lipinski rule‑of‑five convention |
Why This Matters
A higher HBA count modulates solubility and permeability, directly influencing assay compatibility and in‑vivo pharmacokinetics, making the bis‑sulfonamide a distinct chemotype for screening.
- [1] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 1997, 23, 3‑25. View Source
